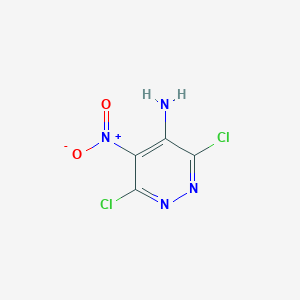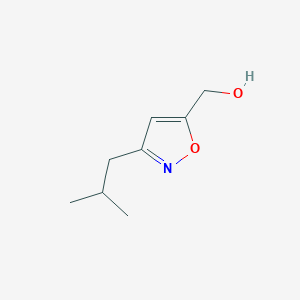
2-Fluoro-4-phenylphenol
Overview
Description
2-Fluoro-4-phenylphenol is an organic compound with the molecular formula C12H9FO It is a derivative of phenol, where the hydrogen atom at the second position is replaced by a fluorine atom and the hydrogen atom at the fourth position is replaced by a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoro-4-phenylphenol can be synthesized through several methods, including:
Nucleophilic Aromatic Substitution: This method involves the substitution of a halogen atom (usually chlorine or bromine) on a benzene ring with a nucleophile. In this case, a fluorine atom is introduced to the aromatic ring.
Grignard Reaction: This involves the reaction of phenylmagnesium bromide with 2-fluorophenol under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using a suitable catalyst to facilitate the reaction.
Purification Techniques: Such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-phenylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the fluorine or phenyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Corresponding alcohols and other reduced forms.
Substitution Products: Various substituted phenols depending on the reagents used.
Scientific Research Applications
2-Fluoro-4-phenylphenol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-phenylphenol involves its interaction with molecular targets and pathways. The presence of the fluorine atom and phenyl group influences its reactivity and interaction with other molecules. It can form hydrogen bonds, participate in π-π interactions, and undergo various chemical transformations that contribute to its effects.
Comparison with Similar Compounds
Phenol: The parent compound, which lacks the fluorine and phenyl substituents.
2-Fluorophenol: Similar structure but lacks the phenyl group.
4-Phenylphenol: Similar structure but lacks the fluorine atom.
Uniqueness: 2-Fluoro-4-phenylphenol is unique due to the presence of both the fluorine atom and phenyl group, which impart distinct chemical properties and reactivity compared to its analogs
Properties
IUPAC Name |
2-fluoro-4-phenylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFYLPMGFTYAPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20514816 | |
| Record name | 3-Fluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20514816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84376-21-6 | |
| Record name | 3-Fluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20514816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzo[g]quinoxaline](/img/structure/B1338093.png)









![Ethyl 4-{4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl}-alpha,alpha-dimethylbenzeneacetate hydrochloride](/img/structure/B1338123.png)
